molecular formula C9H12F6N2O3 B2698734 2,2,2-Trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide CAS No. 132234-67-4

2,2,2-Trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide

Cat. No.: B2698734
CAS No.: 132234-67-4
M. Wt: 310.196
InChI Key: IMLHHTCGWZEINV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide is a synthetic organofluorine compound. It is a derivative of trifluoroacetic acid, where the hydrogen atoms of the acetyl group are replaced by fluorine atoms. This compound is known for its strong acidity and is commonly used in organic chemistry for various purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction can be summarized as follows: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ]

Industrial Production Methods

An older route to 2,2,2-Trifluoroacetic acid proceeds via the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate. The trifluorotrichloropropene can be prepared by Swarts fluorination of hexachloropropene .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroacetic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

Major products formed from these reactions include trifluoroperacetic acid, 2,2,2-trifluoroethanol, and various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroacetic acid exerts its effects involves its strong acidity and ability to stabilize anionic conjugate bases. The highly electronegative fluorine atoms weaken the oxygen-hydrogen bond, allowing for greater acidity . This compound can act as a catalyst in various organic reactions, facilitating the formation of desired products .

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O.C2HF3O2/c8-7(9,10)6(13)12-5-1-3-11-4-2-5;3-2(4,5)1(6)7/h5,11H,1-4H2,(H,12,13);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLHHTCGWZEINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C(F)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132234-67-4
Record name 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid
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